molecular formula C11H10N2O2S B1331521 (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid CAS No. 49779-98-8

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

Cat. No. B1331521
CAS RN: 49779-98-8
M. Wt: 234.28 g/mol
InChI Key: DKCCMQRKDKYYCA-UHFFFAOYSA-N
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Description

“(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid” is a compound with the molecular formula C11H10N2O2S . It has a molecular weight of 234.28 g/mol . The IUPAC name for this compound is 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid . Thiazole derivatives, such as this compound, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of “(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

“(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid” has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound’s topological polar surface area is 104 Ų .

Scientific Research Applications

Synthesis and Pharmacological Characterization

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid derivatives have been synthesized and characterized for their pharmacological properties. For instance, compounds similar in structure have been investigated for their activity at ionotropic and metabotropic glutamate receptors (Conti et al., 2007). This type of research is crucial for understanding the potential therapeutic applications of these compounds in neurological and psychiatric disorders.

Photo-Degradation Studies

Research on the photo-degradation behavior of thiazole-containing compounds, including derivatives of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, has been conducted. This includes studying how these compounds degrade under exposure to light, which is essential for understanding their stability and potential applications in pharmaceuticals (Wu et al., 2007).

Anticancer Research

Compounds derived from (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid have been evaluated for their anticancer activity. For example, some derivatives have shown significant activity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial Applications

Some derivatives of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid exhibit antimicrobial activity. Research has focused on synthesizing new compounds and testing them against various bacterial and fungal strains, which is valuable for developing new antimicrobial agents (Mickevičius et al., 2013).

Electrophilic Aromatic Reactivities

Studies on the reactivities of thiazole derivatives, including those related to (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, have been conducted. This research helps in understanding the chemical properties of these compounds and their potential applications in organic synthesis (August et al., 1986).

Future Directions

Thiazole derivatives, such as “(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on developing new thiazole-based compounds with improved therapeutic properties and minimal side effects .

properties

IUPAC Name

2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-11-13-10(7-4-2-1-3-5-7)8(16-11)6-9(14)15/h1-5H,6H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCCMQRKDKYYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303221
Record name (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

CAS RN

49779-98-8
Record name MLS002920663
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Record name (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49779-98-8
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